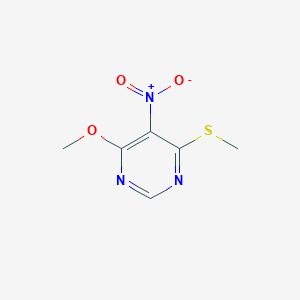![molecular formula C23H38BrNO4S B14369694 Methyl 3-[(benzenesulfonyl)amino]-2-bromohexadecanoate CAS No. 90159-97-0](/img/structure/B14369694.png)
Methyl 3-[(benzenesulfonyl)amino]-2-bromohexadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-[(benzenesulfonyl)amino]-2-bromohexadecanoate is an organic compound that features a benzenesulfonyl group, a bromine atom, and a hexadecanoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(benzenesulfonyl)amino]-2-bromohexadecanoate typically involves the following steps:
Formation of Benzenesulfonyl Chloride: Benzenesulfonyl chloride is prepared by reacting benzene with chlorosulfonic acid at controlled temperatures.
Esterification: The final step involves the esterification of the intermediate compound with methanol to form the hexadecanoate ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale reactions using the same synthetic routes but optimized for efficiency and yield. This includes the use of continuous flow reactors and automated systems to control reaction conditions precisely.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-[(benzenesulfonyl)amino]-2-bromohexadecanoate undergoes several types of chemical reactions:
Substitution Reactions: The bromine atom can be substituted by nucleophiles in nucleophilic substitution reactions.
Oxidation and Reduction: The benzenesulfonyl group can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of sulfonic acids or sulfonates.
Reduction Products: Reduction typically yields sulfinic acids or thiols.
Applications De Recherche Scientifique
Methyl 3-[(benzenesulfonyl)amino]-2-bromohexadecanoate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of Methyl 3-[(benzenesulfonyl)amino]-2-bromohexadecanoate involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions. The benzenesulfonyl group can act as an electrophile, while the bromine atom can be displaced by nucleophiles, leading to the formation of various derivatives . These interactions can affect molecular pathways and biological processes, making the compound useful in research and development .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-[(benzenesulfonyl)amino]-2-chlorohexadecanoate: Similar structure but with a chlorine atom instead of bromine.
Methyl 3-[(benzenesulfonyl)amino]-2-iodohexadecanoate: Contains an iodine atom, leading to different reactivity and properties.
Methyl 3-[(benzenesulfonyl)amino]-2-fluorohexadecanoate: Fluorine substitution results in unique chemical behavior.
Uniqueness
Methyl 3-[(benzenesulfonyl)amino]-2-bromohexadecanoate is unique due to the presence of the bromine atom, which imparts specific reactivity and properties that are different from its chlorine, iodine, and fluorine analogs. This makes it particularly useful in certain chemical reactions and applications where bromine’s reactivity is advantageous .
Propriétés
Numéro CAS |
90159-97-0 |
|---|---|
Formule moléculaire |
C23H38BrNO4S |
Poids moléculaire |
504.5 g/mol |
Nom IUPAC |
methyl 3-(benzenesulfonamido)-2-bromohexadecanoate |
InChI |
InChI=1S/C23H38BrNO4S/c1-3-4-5-6-7-8-9-10-11-12-16-19-21(22(24)23(26)29-2)25-30(27,28)20-17-14-13-15-18-20/h13-15,17-18,21-22,25H,3-12,16,19H2,1-2H3 |
Clé InChI |
UTAZLJFKNZZADI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCC(C(C(=O)OC)Br)NS(=O)(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


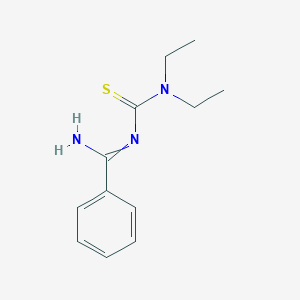
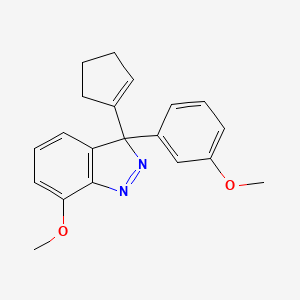
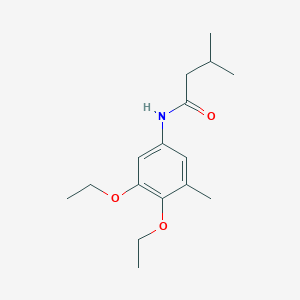
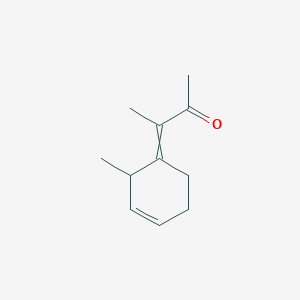
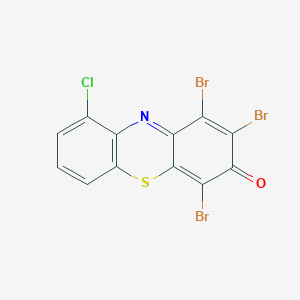
![1-Chloro-3-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B14369627.png)
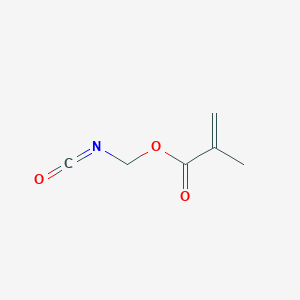
![1-Methylbicyclo[2.2.2]oct-5-ene-2,2,3,3-tetracarbonitrile](/img/structure/B14369633.png)
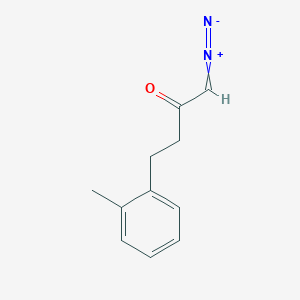
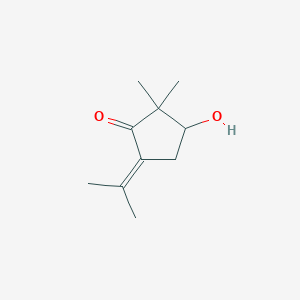
![({[(Propan-2-yl)oxy]methoxy}methyl)benzene](/img/structure/B14369670.png)
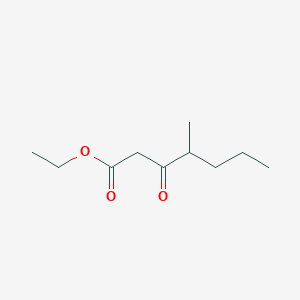
methanone](/img/structure/B14369681.png)
